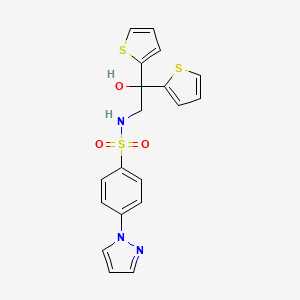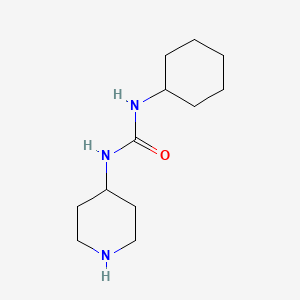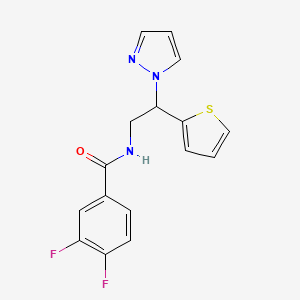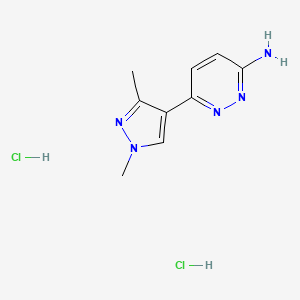![molecular formula C8H7ClF3NO2 B2973040 2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride CAS No. 2137774-27-5](/img/structure/B2973040.png)
2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid” is a chemical compound with the CAS Number: 1000565-32-1 . It has a molecular weight of 205.14 . This compound is used in the preparation of Oxadiazole derivatives as microbicides .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F3NO2/c9-8(10,11)6-3-1-2-5(12-6)4-7(13)14/h1-3H,4H2,(H,13,14) . This indicates the presence of a pyridine ring with a trifluoromethyl group attached to it.Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.14 . It is also known that trifluoromethylpyridines, in general, have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety .Scientific Research Applications
Crystal Structure Insights
The study of crystal structures provides a foundational understanding of the physical and chemical properties of compounds, including 2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride derivatives. For instance, the crystal structure analysis of triclopyr, a compound related to 2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride, reveals detailed information about molecular interactions and stability. This analysis shows the dihedral angles between the carboxylic acid group and the pyridyl ring, contributing to our understanding of how molecular architecture influences compound behavior and reactivity (Cho et al., 2014).
Reactivity and Coordination Polymers
The reactivity of pyridine derivatives toward metal salts under various conditions has been extensively studied. These reactions often result in the formation of coordination polymers, which have potential applications in materials science, catalysis, and drug delivery. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different products depending on the presence of additional ligands like pyridine. This demonstrates the versatility of pyridine derivatives in synthesizing complex molecular structures with diverse functionalities (Ghosh et al., 2004).
Molecular Docking and Antimicrobial Properties
The synthesis of novel pyridine and fused pyridine derivatives has been explored for their potential in medicinal chemistry. For instance, a series of newly synthesized triazolopyridine derivatives underwent molecular docking screenings, revealing moderate to good binding energies on target proteins. This suggests their potential utility in pharmaceutical applications, particularly as antimicrobial and antioxidant agents. Such studies underscore the importance of pyridine derivatives in developing new therapeutic agents (Flefel et al., 2018).
Environmental Applications
The environmental behavior and degradation mechanisms of pyridine derivative-based herbicides, such as triclopyr and its esters, have been investigated to understand their photodecomposition rates under various conditions. This research is crucial for assessing the environmental impact of such compounds and developing strategies for their safe use and disposal. Photolysis studies provide insights into the persistence and breakdown pathways of these herbicides in natural environments, contributing to environmental safety assessments (McCall & Gavit, 1986).
Future Directions
Trifluoromethylpyridines, including “2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid”, are key structural motifs in active agrochemical and pharmaceutical ingredients . With the increasing demand for these compounds, there is a need for the development of more efficient synthetic methods . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of oxadiazole derivatives, which are known to act as microbicides .
Mode of Action
It’s worth noting that fluoropyridines, which this compound is a part of, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Similar compounds have shown to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in the formation of stable collagen molecules.
Pharmacokinetics
The compound’s molecular weight is 21118 , which is within the range generally favorable for good bioavailability.
Result of Action
Similar compounds have shown to have a potential effect on suppressing the production of collagen in vitro .
properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)6-3-1-2-5(12-6)4-7(13)14;/h1-3H,4H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDXSHFUXQHDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)

![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)
![[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2972968.png)
![4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2972969.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2972970.png)


![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2972975.png)

